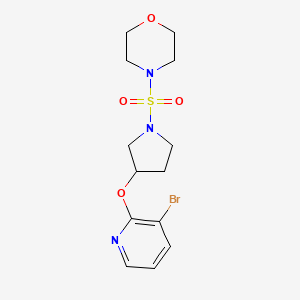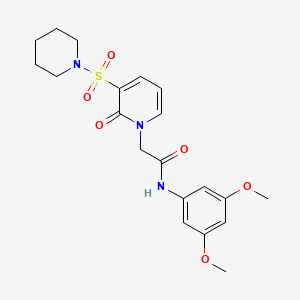![molecular formula C15H25BrO2Si B2566408 [4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane CAS No. 2375259-32-6](/img/structure/B2566408.png)
[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane” is a chemical compound with the CAS Number: 2375259-32-6 . It has a molecular weight of 345.35 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(2-bromoethyl)-2-methoxyphenoxy)(tert-butyl)dimethylsilane . The InChI code for this compound is 1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-13-8-7-12(9-10-16)11-14(13)17-4/h7-8,11H,9-10H2,1-6H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
Palladium-Catalyzed Cascade Cross-Couplings
The compound [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane, structurally similar to the compound , is used in palladium-catalyzed intra-intermolecular cascade cross-couplings. This process results in the formation of indene analogues and cross-conjugated tetraenes under certain conditions, showcasing its potential in complex organic synthesis (Demircan, 2014).
Rapid Synthesis of Monomers
In the field of polymer science, compounds like 4-methoxyphenol, which are structurally related to the compound , are alkylated using bromides to facilitate the rapid synthesis of polymers. This process is crucial in the production of materials like poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene], demonstrating the importance of such compounds in advanced material synthesis (Anderson et al., 2008).
Molecular Electronics
In molecular electronics, simple aryl bromides, akin to the compound under discussion, serve as key building blocks for molecular wires. Efficient synthetic transformations of these compounds lead to a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, underlining their significance in the development of electronic components at the molecular level (Stuhr-Hansen et al., 2005).
Development of Chiral Compounds
The reductive coupling of compounds structurally related to the compound , such as 1,4-bis(3-acetyl-5-tert-butyl-2-methoxyphenyl)butane, leads to the synthesis of novel chiral compounds. These chiral compounds have applications in various areas, including pharmaceuticals and asymmetric synthesis, highlighting the versatility of these chemical structures (Akther et al., 2018).
Organic Optoelectronic Applications
Compounds like tert-butyl-1,3-dimethylpyrene, which share functional groups with the compound , are used in the synthesis of fluorescent organic materials. These materials have potential applications in organic light-emitting devices (OLEDs), demonstrating the compound's utility in the field of optoelectronics (Hu et al., 2013).
Propriétés
IUPAC Name |
[4-(2-bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-13-8-7-12(9-10-16)11-14(13)17-4/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGCJDUIFZBYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CCBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2566326.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2566330.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2566336.png)


![5-(5-Chlorothiophen-2-yl)-3-[(3,5-dichloropyrazin-2-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2566339.png)


![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2566344.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566345.png)

